

In-Depth Technical Guide: *tert*-Butyl (2,3-dihydroxypropyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert</i> -Butyl (2,3-dihydroxypropyl)carbamate
Cat. No.:	B163539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

***tert*-Butyl (2,3-dihydroxypropyl)carbamate**, also known as N-Boc-3-amino-1,2-propanediol, is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug development. Its structure, featuring a hydrophilic diol moiety and a primary amine protected by a *tert*-butyloxycarbonyl (Boc) group, makes it an invaluable building block for the synthesis of complex molecules. The diol functionality enhances water solubility, a crucial property for improving the pharmacokinetic profiles of drug candidates. The Boc-protected amine allows for selective chemical modifications, enabling its use as a linker in various bioconjugation applications, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its synthesis, properties, and potential applications, complete with detailed experimental protocols and data.

Chemical Properties and Data

***tert*-Butyl (2,3-dihydroxypropyl)carbamate** is a white to off-white solid at room temperature. [1] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₇ NO ₄	[1]
Molecular Weight	191.22 g/mol	[1]
CAS Number	137618-48-5	[1]
Melting Point	60-63 °C	[1] [2]
Appearance	Solid	[1]
Purity	≥97%	[1] [2]

Synthesis

The primary route for the synthesis of **tert-butyl (2,3-dihydroxypropyl)carbamate** involves the protection of the primary amine of 3-amino-1,2-propanediol with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 3-amino-1,2-propanediol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.

Synthesis of Precursor: 3-Amino-1,2-propanediol

A common method for the preparation of the precursor, 3-amino-1,2-propanediol, involves the ammonolysis of 3-chloro-1,2-propanediol. The reaction conditions can be optimized to achieve high yields and purity.

Table 2: Optimized Conditions for the Synthesis of 3-Amino-1,2-propanediol[\[3\]](#)

Parameter	Optimized Value
Molar Ratio (Ammonia : 3-chloro-1,2-propanediol)	15:1
Reaction Temperature	50°C
Reaction Time	4 hours
Yield	90%
Purity	99.6%

Experimental Protocol: Synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate**

The following is a detailed experimental protocol for the Boc protection of an amino alcohol, adapted for the synthesis of **tert-butyl (2,3-dihydroxypropyl)carbamate** from 3-amino-1,2-propanediol.

Materials:

- 3-Amino-1,2-propanediol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Brine solution
- Saturated sodium bicarbonate solution
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., Chloroform:Meethanol mixture)

Procedure:

- Dissolve 3-amino-1,2-propanediol in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature with continuous stirring.
- Allow the reaction to proceed overnight.

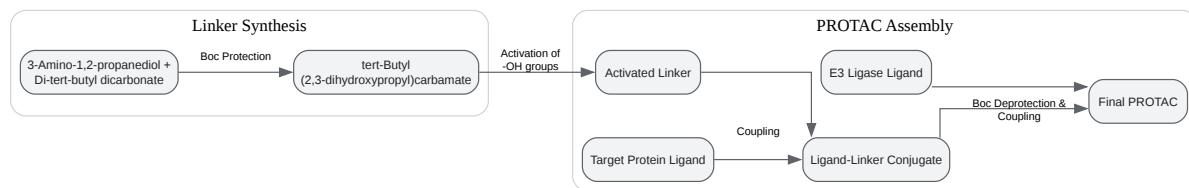
- Upon completion, dilute the crude reaction mixture with a brine solution and extract the product with dichloromethane.
- Wash the combined organic layers with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform:methanol).
- Combine the fractions containing the pure product and evaporate the solvent to obtain **tert-butyl (2,3-dihydroxypropyl)carbamate** as a solid.

Characterization:

The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify the functional groups present.

Applications in Drug Development


The bifunctional nature of **tert-butyl (2,3-dihydroxypropyl)carbamate** makes it a valuable linker molecule in the design and synthesis of various therapeutic agents. Its hydrophilic diol moiety can improve the solubility and pharmacokinetic properties of a drug, while the protected amine provides a handle for conjugation to other molecules.

Role as a Hydrophilic Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length, rigidity,

and physicochemical properties are critical for the efficacy of the PROTAC. The incorporation of hydrophilic linkers, such as those derived from **tert-butyl (2,3-dihydroxypropyl)carbamate**, can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.^[4]

The general workflow for incorporating a linker like **tert-butyl (2,3-dihydroxypropyl)carbamate** into a PROTAC is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing a PROTAC using a linker derived from **tert-Butyl (2,3-dihydroxypropyl)carbamate**.

In this workflow, the hydroxyl groups of **tert-butyl (2,3-dihydroxypropyl)carbamate** are first activated for coupling with a ligand for either the target protein or the E3 ligase. Following the initial conjugation, the Boc protecting group is removed under acidic conditions to reveal the primary amine, which is then coupled to the second ligand to complete the PROTAC synthesis.

The use of a diol-containing linker can be advantageous in modulating the physicochemical properties of the resulting PROTAC, potentially leading to improved cell permeability and *in vivo* efficacy. While specific examples detailing the use of **tert-butyl (2,3-dihydroxypropyl)carbamate** in published PROTACs are not yet widespread, its properties make it a highly promising candidate for future PROTAC design and development.

Conclusion

tert-Butyl (2,3-dihydroxypropyl)carbamate is a valuable and versatile building block for medicinal chemistry and drug development. Its straightforward synthesis, combined with its desirable physicochemical properties, makes it an attractive component for the construction of complex bioactive molecules. As the demand for therapeutics with improved pharmacokinetic profiles, such as PROTACs, continues to grow, the utility of hydrophilic linkers derived from this compound is expected to increase significantly. This guide provides a foundational understanding for researchers looking to incorporate **tert-butyl (2,3-dihydroxypropyl)carbamate** into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl (2,3-dihydroxypropyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163539#tert-butyl-2-3-dihydroxypropyl-carbamate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com